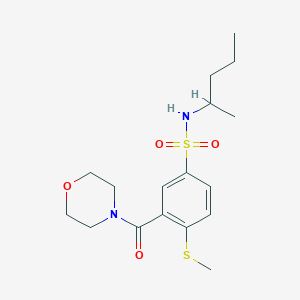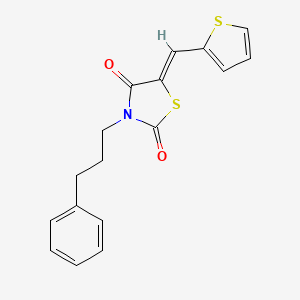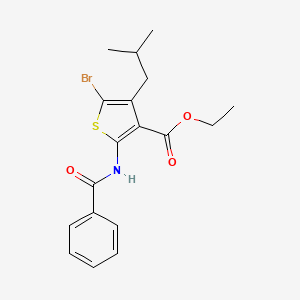
N-(1-methylbutyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
説明
N-(1-methylbutyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide, commonly known as PSC-833, is a member of the family of compounds known as cyclosporine derivatives. PSC-833 has been studied extensively for its potential use as a therapeutic agent in the treatment of cancer.
作用機序
PSC-833 acts as a competitive inhibitor of P-gp, binding to the same site as the substrate. This prevents the efflux of drugs from cancer cells, increasing their intracellular concentration and improving their efficacy. PSC-833 also inhibits the activity of other drug efflux pumps, such as multidrug resistance-associated protein (MRP), further enhancing its effectiveness as an MDR modulator.
Biochemical and Physiological Effects
PSC-833 has been shown to enhance the efficacy of a wide range of chemotherapy drugs, including doxorubicin, paclitaxel, and etoposide. In addition to its effects on drug efflux pumps, PSC-833 has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. This may contribute to the anti-cancer effects of PSC-833.
実験室実験の利点と制限
One of the primary advantages of PSC-833 is its ability to overcome MDR in cancer cells, which can improve the efficacy of chemotherapy and reduce the risk of treatment failure. However, PSC-833 has some limitations when used in lab experiments. For example, PSC-833 can be toxic to cells at high concentrations, which can complicate the interpretation of experimental results. Additionally, PSC-833 can interact with other drugs and alter their pharmacokinetics, which can complicate the design and interpretation of drug combination studies.
将来の方向性
There are several future directions for research on PSC-833. One area of focus is the development of more potent and selective inhibitors of P-gp and other drug efflux pumps. This could improve the efficacy of MDR modulators and reduce their toxicity. Another area of focus is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with PSC-833 and other MDR modulators. This could help to personalize cancer treatment and improve patient outcomes. Finally, there is ongoing research on the use of PSC-833 and other MDR modulators in combination with immunotherapy, which could enhance the immune response to cancer cells and improve treatment outcomes.
科学的研究の応用
PSC-833 has been extensively studied for its potential use as a therapeutic agent in the treatment of cancer. One of the primary applications of PSC-833 is as a modulator of multidrug resistance (MDR), which is a common mechanism of resistance to chemotherapy in cancer cells. PSC-833 has been shown to inhibit the activity of P-glycoprotein (P-gp), which is a membrane protein that pumps drugs out of cancer cells, thereby reducing the effectiveness of chemotherapy. By inhibiting the activity of P-gp, PSC-833 can increase the intracellular concentration of chemotherapy drugs and improve their efficacy.
特性
IUPAC Name |
4-methylsulfanyl-3-(morpholine-4-carbonyl)-N-pentan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S2/c1-4-5-13(2)18-25(21,22)14-6-7-16(24-3)15(12-14)17(20)19-8-10-23-11-9-19/h6-7,12-13,18H,4-5,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAVBJAYRACTJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NS(=O)(=O)C1=CC(=C(C=C1)SC)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylsulfanyl)-3-(morpholin-4-ylcarbonyl)-N-(pentan-2-yl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-pyridinylmethylene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4752413.png)
![ethyl 5-amino-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1H-pyrazole-4-carboxylate](/img/structure/B4752417.png)
![N-(5-{5-chloro-2-[(3-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4752424.png)

![4-[ethyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4752447.png)
![N-[4-(aminosulfonyl)phenyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4752460.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4752492.png)
![4-[({5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}methylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4752500.png)

![1-[(4-tert-butylphenoxy)methyl]-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B4752504.png)


